molecular formula C6H10N4 B12848438 5-Ethylpyrimidine-4,6-diamine

5-Ethylpyrimidine-4,6-diamine

Cat. No.: B12848438
M. Wt: 138.17 g/mol
InChI Key: INUFKEKPQLXFAG-UHFFFAOYSA-N
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Description

5-Ethylpyrimidine-4,6-diamine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylpyrimidine-4,6-diamine typically involves the reaction of ethyl-substituted precursors with appropriate amine sources. One common method involves the condensation of ethyl malonate with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethylpyrimidine-4,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exerting its anticancer effects. The compound can also modulate signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethylpyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

5-ethylpyrimidine-4,6-diamine

InChI

InChI=1S/C6H10N4/c1-2-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3,(H4,7,8,9,10)

InChI Key

INUFKEKPQLXFAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CN=C1N)N

Origin of Product

United States

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